molecular formula C15H17N5S B13996628 1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine CAS No. 92885-50-2

1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine

Cat. No.: B13996628
CAS No.: 92885-50-2
M. Wt: 299.4 g/mol
InChI Key: BKOZYMOGCILOFY-UHFFFAOYSA-N
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Description

3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine is a complex organic compound that features a quinoline moiety, a cyano group, and a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine typically involves multiple steps, starting from readily available precursors One common method involves the reaction of quinoline derivatives with appropriate alkylating agents to introduce the quinolin-2-ylmethylsulfanyl group

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyano and guanidine groups may also contribute to the compound’s overall biological activity by forming hydrogen bonds or participating in other interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar quinoline moiety but lacking the cyano and guanidine groups.

    2-Methylquinoline: Similar to quinoline but with a methyl group at the 2-position.

    Guanidine Derivatives: Compounds that feature the guanidine group but may have different substituents.

Uniqueness

3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

92885-50-2

Molecular Formula

C15H17N5S

Molecular Weight

299.4 g/mol

IUPAC Name

1-cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine

InChI

InChI=1S/C15H17N5S/c1-17-15(19-11-16)18-8-9-21-10-13-7-6-12-4-2-3-5-14(12)20-13/h2-7H,8-10H2,1H3,(H2,17,18,19)

InChI Key

BKOZYMOGCILOFY-UHFFFAOYSA-N

Canonical SMILES

CN=C(NCCSCC1=NC2=CC=CC=C2C=C1)NC#N

Origin of Product

United States

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